5-(Cyclopropylsulfonyl)furan-2-carboxylic acid
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Overview
Description
5-(Cyclopropylsulfonyl)furan-2-carboxylic acid is an organic compound with the molecular formula C8H8O5S and a molecular weight of 216.21 g/mol . This compound features a furan ring substituted with a cyclopropylsulfonyl group and a carboxylic acid group. It is a white solid at room temperature and is known for its stability under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid typically involves the introduction of the cyclopropylsulfonyl group to a furan ring followed by carboxylation. One common method involves the reaction of furan with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. The scalability of these methods allows for the large-scale production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylsulfonyl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The cyclopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Cyclopropylsulfonyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and carboxylic acid group may also contribute to the compound’s overall biological activity by participating in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the cyclopropylsulfonyl group, making it less reactive in certain chemical reactions.
Cyclopropylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures, such as benzene or pyridine rings.
Uniqueness
5-(Cyclopropylsulfonyl)furan-2-carboxylic acid is unique due to the presence of both the cyclopropylsulfonyl group and the furan ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-cyclopropylsulfonylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c9-8(10)6-3-4-7(13-6)14(11,12)5-1-2-5/h3-5H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFGEZKXGKFVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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